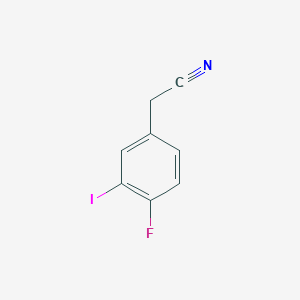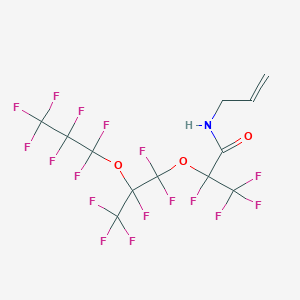
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide is a chemical compound known for its unique structure and properties. It belongs to the class of perfluorinated compounds, which are characterized by the presence of fluorine atoms. These compounds are often used in various industrial applications due to their stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves multiple steps, starting with the preparation of the perfluorinated intermediate. The key steps include:
Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone.
Allylation: Addition of an allyl group to the fluorinated intermediate.
Amidation: Formation of the amide bond by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes, followed by controlled allylation and amidation reactions. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form perfluorinated carboxylic acids.
Reduction: Reaction with reducing agents to form perfluorinated alcohols.
Substitution: Reaction with nucleophiles to replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
科学的研究の応用
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Used in the production of high-performance materials, such as coatings and lubricants, due to its unique properties.
作用機序
The mechanism of action of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves its interaction with various molecular targets. The fluorine atoms in the compound provide stability and resistance to degradation, allowing it to interact with specific pathways in biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors.
類似化合物との比較
Similar Compounds
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide: Known for its stability and resistance to degradation.
Perfluorooctanoic acid (PFOA): Another perfluorinated compound with similar properties but different applications.
Perfluorooctanesulfonic acid (PFOS): Similar in structure but used primarily in industrial applications.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it suitable for a wide range of applications, from scientific research to industrial production.
特性
CAS番号 |
174080-50-3 |
|---|---|
分子式 |
C12H6F17NO3 |
分子量 |
535.15 g/mol |
IUPAC名 |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H6F17NO3/c1-2-3-30-4(31)5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2,(H,30,31) |
InChIキー |
BUSXJIQRFNBMLP-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)

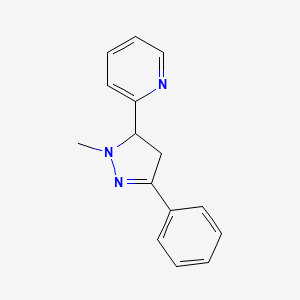
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
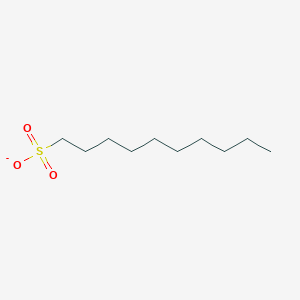
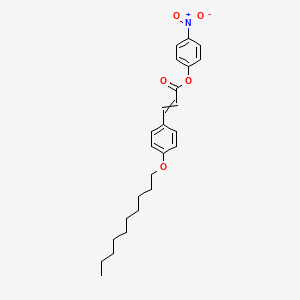
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

